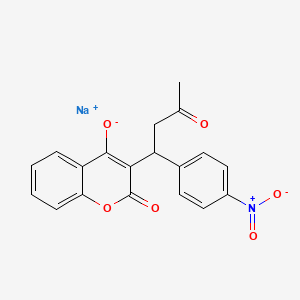
Zabofloxacin D-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zabofloxacin D-aspartate is a novel fluoroquinolone antibiotic developed to combat multidrug-resistant bacterial infections. It is particularly effective against Gram-positive bacteria and has shown promising results in treating respiratory infections . The compound is a derivative of zabofloxacin, which was first approved for clinical use in South Korea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zabofloxacin D-aspartate involves several steps, starting with the preparation of the core fluoroquinolone structure. The process typically includes the following steps:
Formation of the core structure: The core structure of zabofloxacin is synthesized through a series of reactions involving cyclization and fluorination.
Aspartate conjugation: The synthesized zabofloxacin is then conjugated with D-aspartate to form this compound.
Industrial Production Methods
The industrial production of this compound has been optimized to ensure high yield and quality. The process involves large-scale synthesis using high-performance liquid chromatography (HPLC) to monitor and control the purity of the product . The improved manufacturing methods have made it possible to produce this compound cost-effectively and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Zabofloxacin D-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce modified compounds with different pharmacokinetic profiles .
Wissenschaftliche Forschungsanwendungen
Zabofloxacin D-aspartate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and develop new antibacterial agents.
Wirkmechanismus
Zabofloxacin D-aspartate exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death . The compound’s dual-targeting mechanism enhances its efficacy against a broad spectrum of bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zabofloxacin D-aspartate include other fluoroquinolones such as delafloxacin, finafloxacin, and nemonoxacin .
Uniqueness
This compound stands out due to its potent activity against Gram-positive bacteria and its effectiveness in treating respiratory infections. Unlike some other fluoroquinolones, it has shown excellent in vitro and in vivo activities against drug-resistant strains of Streptococcus pneumoniae . Additionally, its dual-targeting mechanism and enhanced efficacy in acidic environments make it a valuable addition to the antibiotic arsenal .
Eigenschaften
| 1808295-63-7 | |
Molekularformel |
C23H27FN6O8 |
Molekulargewicht |
534.5 g/mol |
IUPAC-Name |
(2R)-2-aminobutanedioic acid;1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN5O4.C4H7NO4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;5-2(4(8)9)1-3(6)7/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);2H,1,5H2,(H,6,7)(H,8,9)/b23-14+;/t;2-/m.1/s1 |
InChI-Schlüssel |
OBWXDHHUYKIHDV-USSIZITKSA-N |
Isomerische SMILES |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C([C@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





